3-Oxo-pentadecanoic acid
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Overview
Description
3-Oxo-Pentadecanoic Acid is a long-chain fatty acid with the molecular formula C15H28O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-Pentadecanoic Acid typically involves the oxidation of pentadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic oxidation of pentadecanoic acid using metal catalysts such as platinum or palladium. This method allows for higher yields and more efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-Pentadecanoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-Hydroxy-Pentadecanoic Acid.
Substitution: The keto group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 3-Hydroxy-Pentadecanoic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-Pentadecanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Oxo-Pentadecanoic Acid involves its interaction with various molecular targets and pathways. It is known to interact with the vitamin B12 transporter BtuB and the ferrichrome-iron receptor in Escherichia coli . These interactions suggest that this compound may play a role in iron transport and metabolism. Additionally, its anti-inflammatory and anti-cancer effects are thought to be mediated through the inhibition of specific signaling pathways .
Comparison with Similar Compounds
3-Oxo-Pentadecanoic Acid can be compared with other long-chain fatty acids and keto acids:
Similar Compounds: Pentadecanoic acid, 3-Hydroxy-Pentadecanoic Acid, and other beta-keto acids.
Properties
Molecular Formula |
C15H28O3 |
---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
3-oxopentadecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h2-13H2,1H3,(H,17,18) |
InChI Key |
CJTNJZWHYGHVCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC(=O)O |
Origin of Product |
United States |
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